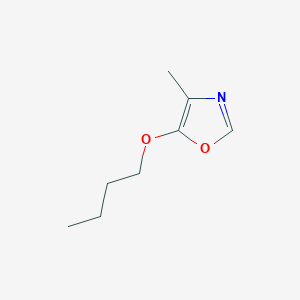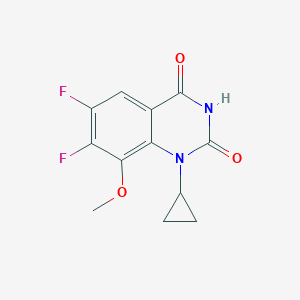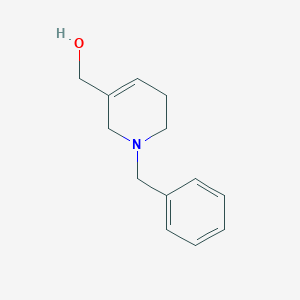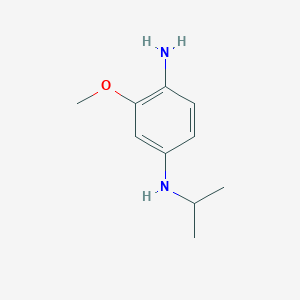![molecular formula C12H11NO3S B8741974 Sulfamic acid, [1,1'-biphenyl]-4-yl ester CAS No. 25999-01-3](/img/structure/B8741974.png)
Sulfamic acid, [1,1'-biphenyl]-4-yl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfamic acid, [1,1’-biphenyl]-4-yl ester is a chemical compound that combines the properties of sulfamic acid and biphenyl Sulfamic acid is known for its use as a catalyst and cleaning agent, while biphenyl is an organic compound consisting of two benzene rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of sulfamic acid, [1,1’-biphenyl]-4-yl ester typically involves the reaction of sulfamic acid with a biphenyl derivative. One common method is the esterification of sulfamic acid with [1,1’-biphenyl]-4-ol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of sulfamic acid, [1,1’-biphenyl]-4-yl ester may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated purification systems. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfamic acid, [1,1’-biphenyl]-4-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated biphenyl derivatives.
Applications De Recherche Scientifique
Sulfamic acid, [1,1’-biphenyl]-4-yl ester has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of sulfatases.
Medicine: Explored for its potential anticancer properties due to its ability to inhibit specific enzymes involved in cancer progression.
Industry: Utilized in the production of specialty chemicals and as a component in cleaning agents due to its surfactant properties.
Mécanisme D'action
The mechanism of action of sulfamic acid, [1,1’-biphenyl]-4-yl ester involves its interaction with molecular targets such as enzymes. For example, as a sulfatase inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of sulfate esters. This inhibition can affect various biological pathways, including those involved in cell proliferation and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamic acid esters: Other esters of sulfamic acid, such as sulfamic acid methyl ester, share similar catalytic properties.
Biphenyl derivatives: Compounds like biphenyl ether and biphenyl sulfonic acid have similar structural features and reactivity.
Uniqueness
Sulfamic acid, [1,1’-biphenyl]-4-yl ester is unique due to the combination of sulfamic acid and biphenyl, which imparts both catalytic and surfactant properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
25999-01-3 |
|---|---|
Formule moléculaire |
C12H11NO3S |
Poids moléculaire |
249.29 g/mol |
Nom IUPAC |
(4-phenylphenyl) sulfamate |
InChI |
InChI=1S/C12H11NO3S/c13-17(14,15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,13,14,15) |
Clé InChI |
LYMSPQZKBVKSAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanone, 1-[4-(2-propynylamino)phenyl]-](/img/structure/B8741913.png)










